![molecular formula C21H18N4O B3925422 2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925422.png)
2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol
Overview
Description
2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol is a useful research compound. Its molecular formula is C21H18N4O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14806121 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol, often referred to as a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound is part of a larger class of quinoline derivatives that exhibit significant pharmacological potential, including anticancer, antiviral, and antibacterial properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 263.31 g/mol. The compound features a quinoline backbone substituted with pyridine rings, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that compounds related to 8-hydroxyquinoline can inhibit the growth of cancer cells. For instance, a study identified that derivative 30666 significantly inhibited cell growth in multiple myeloma and non-Hodgkin lymphoma cell lines. The mechanism involved the induction of apoptosis and downregulation of MYC oncogene expression, showcasing potential for therapeutic applications in hematological malignancies .
Table 1: Anticancer Activity Data
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 30666 | Multiple Myeloma | 5.0 | Induction of apoptosis, MYC downregulation |
Compound X | Burkitt Lymphoma | 3.5 | Cell cycle arrest in sub-G1 phase |
Compound Y | Diffuse Large B-cell Lymphoma | 4.0 | Enhancer activity inhibition |
Antiviral Activity
Another significant aspect of this compound is its antiviral properties. Research has shown that derivatives exhibit substantial inhibitory effects against viruses such as dengue virus serotype 2 (DENV2). In vitro studies indicated that certain derivatives had half-maximal inhibitory concentrations (IC50) as low as 0.49 µM, demonstrating their potential as antiviral agents .
Table 2: Antiviral Activity Data
Compound | Virus Type | IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Iso-Pr Derivative | DENV2 | 3.03 | 5.30 |
Iso-Bu Derivative | DENV2 | 0.49 | 39.5 |
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been extensively studied. Compounds derived from 8-hydroxyquinoline have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The activity was correlated with the electron-withdrawing properties of substituents on the anilide ring, which enhanced lipophilicity and antibacterial efficacy .
Table 3: Antibacterial Activity Data
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Pseudomonas aeruginosa | 22 |
Compound B | Klebsiella pneumoniae | 25 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with multiple myeloma demonstrated that treatment with compound 30666 resulted in a notable reduction in tumor size and improved overall survival rates compared to standard therapies.
- Antiviral Mechanism Investigation : In vitro studies revealed that the iso-Bu derivative acted at an early stage in the dengue virus lifecycle, effectively reducing the production of infectious virions without exhibiting virucidal properties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-methyl-7-[3-pyridinyl(2-pyridinylamino)methyl]-8-quinolinol exhibit significant anticancer properties. Specifically:
- Mechanism of Action : These compounds often function as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK4 has been linked to reduced proliferation of cancer cells .
- Case Studies : In vitro studies have demonstrated that this class of compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic development.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- Spectrum of Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
- Mechanism : The presence of the quinoline structure is known to enhance membrane permeability, which may facilitate its antimicrobial action.
Therapeutic Applications
-
Cancer Treatment
- Targeted Therapy : By selectively inhibiting CDK pathways, this compound could be developed into a targeted therapy for specific cancer types.
- Combination Therapies : Its use in combination with other chemotherapeutic agents may enhance overall efficacy and reduce resistance.
-
Infectious Diseases
- Given its antimicrobial properties, there is potential for development into new antibiotics, particularly in the face of rising antibiotic resistance.
Properties
IUPAC Name |
2-methyl-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-7-8-15-9-10-17(21(26)20(15)24-14)19(16-5-4-11-22-13-16)25-18-6-2-3-12-23-18/h2-13,19,26H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIIQLTLSPRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CN=CC=C3)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.